3-chloro-N-(furan-2-ylmethyl)-4-methylaniline
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Overview
Description
3-chloro-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a furan ring, and a methyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(furan-2-ylmethyl)-4-methylaniline typically involves the reaction of 3-chloro-4-methylaniline with furan-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(furan-2-ylmethyl)aniline
- 3-chloro-N-(furan-2-ylmethyl)-4-methoxyaniline
- 3-chloro-N-(furan-2-ylmethyl)-2-methylaniline
Uniqueness
3-chloro-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the presence of both a chloro group and a furan ring attached to the aniline structure This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C12H12ClNO |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H12ClNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
LDBJLXNEQSTBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CO2)Cl |
Origin of Product |
United States |
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